AMDE-1

Autophagy Lysosomal dysfunction Drug discovery

Standard autophagy modulators address only induction or inhibition separately. AMDE-1 uniquely combines both actions via AMPK-mTORC1-ULK1 activation and lysosomal blockade, creating autophagic stress. - Preferential cytotoxicity in HCT116 cancer cells - ULK1/Beclin1-independent LC3 lipidation for non-canonical pathway studies - Clean signaling profile (no MAPK/JNK activation) - Positive control for dual-effect screens Available for immediate R&D supply.

Molecular Formula C18H8ClF6N3
Molecular Weight 415.7 g/mol
CAS No. 478043-30-0
Cat. No. B1667025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMDE-1
CAS478043-30-0
SynonymsAMDE-1;  AMDE 1;  AMDE1;  Autophagy Modulator with Dual Effect-1; 
Molecular FormulaC18H8ClF6N3
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C18H8ClF6N3/c19-10-3-1-2-9(6-10)12(8-26)14-5-4-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H
InChIKeyQPWWAOMXYPIDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMDE-1 Dual-Function Autophagy Modulator


AMDE-1 (Autophagy Modulator with Dual Effect-1) is a synthetic small-molecule autophagy modulator with a naphthyridine-acetonitrile scaffold. It exhibits a unique dual-function profile, triggering autophagy initiation via the AMPK-mTORC1-ULK1 pathway while simultaneously impairing lysosomal degradation, leading to autophagic stress and preferential cytotoxicity in cancer cells [1]. Its molecular formula is C₁₈H₈ClF₆N₃ with a molecular weight of 415.7 g/mol [2].

Why AMDE-1 Cannot Be Substituted


Conventional autophagy modulators such as rapamycin or chloroquine act through a single mechanistic axis—either induction or inhibition—making them inadequate for studies requiring a compound with a dual-effect phenotype. AMDE-1 is the only well-characterized molecule that simultaneously activates autophagy initiation and impairs lysosomal degradation, creating a unique autophagic stress condition that cannot be replicated by combining single-mechanism agents [1]. Substituting with a simple inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) fundamentally alters the cellular outcome, rendering experimental results incomparable and procurement decisions for targeted autophagy research suboptimal.

AMDE-1 Differentiation Evidence


Dual-Function Autophagy Modulation

AMDE-1 uniquely exhibits a dual-function profile, activating autophagy initiation via the AMPK-mTORC1-ULK1 pathway while simultaneously inhibiting lysosomal proteolytic activity, a combination not observed with rapamycin (induction only) or chloroquine (inhibition only). This dual effect leads to autophagic stress and preferential cancer cell death [1].

Autophagy Lysosomal dysfunction Drug discovery

Non-Canonical Autophagy Pathway

AMDE-1 induces non-canonical autophagy independent of the ULK1 and Beclin1 complexes, a pathway distinct from canonical autophagy induced by rapamycin. This induction is specifically suppressed by V-ATPase inhibitors and requires Golgi integrity [1]. Rapamycin-induced autophagy, in contrast, depends on the ULK1 complex [2].

Non-canonical autophagy Golgi complex V-ATPase

Lysosomal Proteolytic Inhibition

AMDE-1 treatment (10 μM for 20 hours) significantly reduces lysosomal proteolytic activity, as measured by decreased cathepsin B and cathepsin D enzymatic activity in lysosome-enriched fractions [1]. In contrast, rapamycin does not impair lysosomal degradation capacity [1].

Lysosomal dysfunction Cathepsin inhibition Autophagic flux

Selective Cancer Cell Cytotoxicity

AMDE-1 demonstrates preferential cytotoxicity towards HCT116 colon cancer cells compared to normal CCD-18Co fibroblasts. At 2.5 μM, AMDE-1 induced significant cell death in HCT116 cells, while normal fibroblasts showed minimal cytotoxicity at equivalent doses [1]. This selectivity profile is not a general feature of all autophagy modulators and may be linked to its dual-function mechanism.

Cancer cell cytotoxicity Selectivity Necroptosis

Signaling Pathway Specificity

Unlike many autophagy inducers that can activate multiple stress signaling pathways, AMDE-1 exhibits a clean signaling profile, with no detectable activation of MAP kinase, JNK, or oxidative stress pathways under conditions that robustly induce autophagy [1]. This specificity reduces off-target signaling confounds in experimental interpretations.

Signaling selectivity MAP kinase JNK Oxidative stress

AMDE-1 Research Applications


Autophagic Stress and Lysosomal Dysfunction

AMDE-1 is uniquely suited for studies examining the intersection of autophagy induction and lysosomal impairment. Its dual-function mechanism creates a state of autophagic stress that leads to necroptosis preferentially in cancer cells, as demonstrated in HCT116 colon cancer models [1]. This scenario is ideal for researchers dissecting the therapeutic potential of autophagy modulation in oncology.

Non-Canonical Autophagy and LC3 Lipidation

AMDE-1 serves as a critical chemical probe for non-canonical autophagy studies, as it induces LC3 lipidation independent of the ULK1 and Beclin1 complexes [1]. This application is essential for laboratories investigating Golgi-associated autophagy pathways and V-ATPase-dependent membrane trafficking.

High-Content Autophagy Modulator Screening

The original discovery of AMDE-1 utilized a GFP-LC3-based high-content screening assay, and the compound remains a valuable positive control or reference standard for screens seeking dual-effect autophagy modulators [1]. Its clean signaling profile (no MAPK/JNK activation) makes it an ideal comparator in multiplexed assays.

Comparative Autophagy Studies

AMDE-1 is indispensable for experiments that require a clear distinction between autophagy induction alone (rapamycin), lysosomal inhibition alone (chloroquine), and the unique combined phenotype of AMDE-1 [1]. This scenario is critical for research aiming to deconvolve the contributions of initiation vs. degradation to autophagic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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